1h-Indole,6-bromo-3-iodo-1-(phenylsulfonyl)-
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Overview
Description
1H-Indole,6-bromo-3-iodo-1-(phenylsulfonyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and clinical applications, making them a subject of interest in various fields of research .
Preparation Methods
The synthesis of 1H-Indole,6-bromo-3-iodo-1-(phenylsulfonyl)- involves several steps, including halogenation and sulfonylation reactionsIndustrial production methods may involve the use of palladium-catalyzed reactions to achieve high yields and purity .
Chemical Reactions Analysis
1H-Indole,6-bromo-3-iodo-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1H-Indole,6-bromo-3-iodo-1-(phenylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Indole derivatives are studied for their antiviral, anticancer, and antimicrobial properties.
Medicine: This compound is explored for its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 1H-Indole,6-bromo-3-iodo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1H-Indole,6-bromo-3-iodo-1-(phenylsulfonyl)- can be compared with other indole derivatives such as:
1H-Indole-3-carboxaldehyde: Known for its use in the synthesis of various pharmaceuticals.
1H-Indole-2-carboxylic acid: Used in the production of dyes and pigments.
1H-Indole-3-acetic acid: A plant hormone involved in growth and development
This compound’s unique combination of halogen and sulfonyl groups makes it particularly versatile and valuable in research and industrial applications.
Properties
Molecular Formula |
C14H9BrINO2S |
---|---|
Molecular Weight |
462.10 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-6-bromo-3-iodoindole |
InChI |
InChI=1S/C14H9BrINO2S/c15-10-6-7-12-13(16)9-17(14(12)8-10)20(18,19)11-4-2-1-3-5-11/h1-9H |
InChI Key |
GCUQNKBMPNIBRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)Br)I |
Origin of Product |
United States |
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